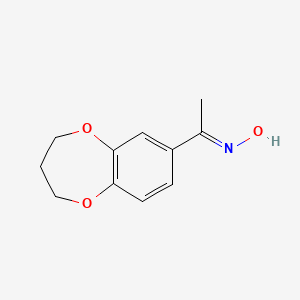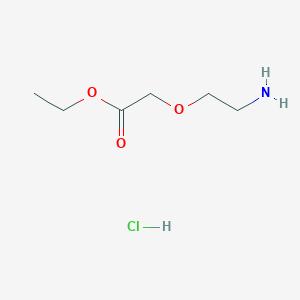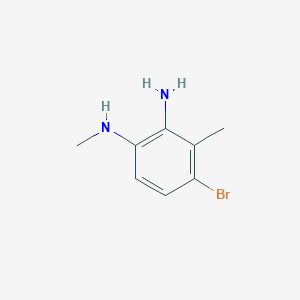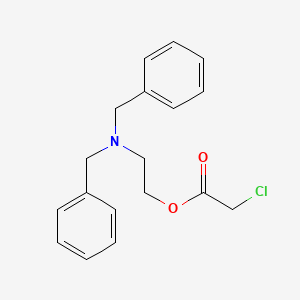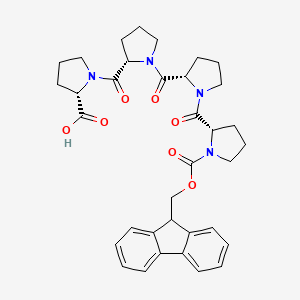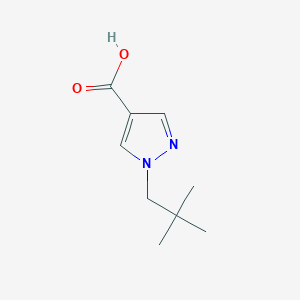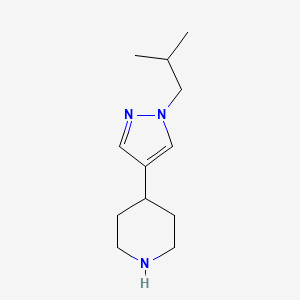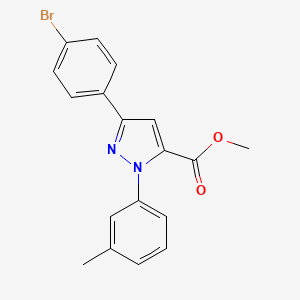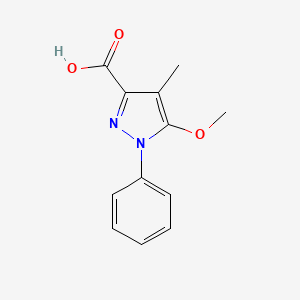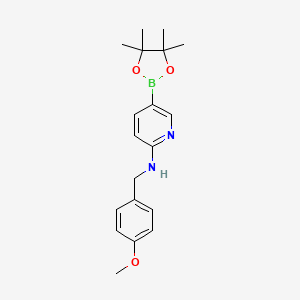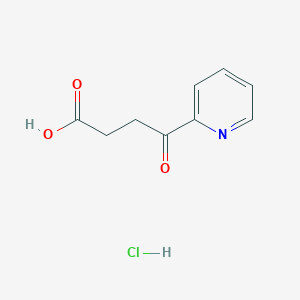
4-氧代-4-(吡啶-2-基)丁酸盐酸盐
描述
4-Oxo-4-(pyridin-2-yl)butanoic acid hydrochloride, also known as 4-oxo-4-pyridinylbutanoic acid hydrochloride or OPBA-HCl, is a synthetic organic compound that has a variety of applications in scientific research. It is a white crystalline solid with a molecular weight of 209.64 g/mol and a melting point of 225-227°C. OPBA-HCl has been used in a variety of biochemical and physiological studies, such as research into the structure and function of proteins, enzymes, and other biological molecules.
科学研究应用
分子和晶体结构分析
4-氧代-4-(吡啶-2-基)丁酸盐酸盐已被广泛研究其分子和晶体结构。在这一领域的研究包括使用单晶X射线衍射研究对其分子结构进行详细分析。这些研究揭示了该分子的原子排列、氢键模式和超分子结构的见解,对于理解其化学性质和潜在应用 (Naveen et al., 2016) 贡献重大。
纳米流体器件开发
该化合物已被用于纳米流体器件的开发。具体而言,它已经证明在光敏合成离子通道的光控门控中具有实用性,这对于控制释放、传感和信息处理应用至关重要。光控门控机制基于该化合物的光敏性质,能够精确控制对UV光响应中离子物种的传输 (Ali et al., 2012)。
超分子水凝胶
4-氧代-4-(吡啶-2-基)丁酸盐酸盐已被发现是一种有效的水凝胶化剂,能够形成超分子水凝胶。这些水凝胶在药物传递方面具有潜在应用,因为它们能够组装成纤维聚集体,并以不同速度释放药物分子。这种性质主要受氢键和π-π堆积相互作用的驱动 (Wang et al., 2007)。
合成离子通道应用
另一个显著的应用是在合成离子通道的形成和表征中。研究表明该化合物参与形成纤维状和树状晶体,从而开发出具有受控微结构和稳定性的超分子水凝胶。这些性质对于潜在用途于生物医学应用,包括靶向药物传递系统 (Wu et al., 2007)。
吸烟中的生物标志物分析
在吸烟研究的背景下,4-氧代-4-(吡啶-2-基)丁酸的衍生物已被用作烟草特异性致癌物代谢激活的生物标志物。这对于理解吸烟者中致癌物代谢途径至关重要,并有可能制定癌症预防策略 (Stepanov et al., 2008)。
属性
IUPAC Name |
4-oxo-4-pyridin-2-ylbutanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3.ClH/c11-8(4-5-9(12)13)7-3-1-2-6-10-7;/h1-3,6H,4-5H2,(H,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MERGXRUIQOIIEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)CCC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Oxo-4-(pyridin-2-yl)butanoic acid hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-[(8R)-5,6,7,8-tetrahydroquinolin-8-yl]methanamine](/img/structure/B1458818.png)
